1,4-Pentanediol, 1-(2-naphthalenyl)-
Description
1,4-Pentanediol, 1-(2-naphthalenyl)- (CAS: N/A) is a diol derivative featuring a naphthalene substituent at the 1-position of a 1,4-pentanediol backbone. This compound is synthesized via cyclodehydration of 2-vinylnaphthalene using a bifunctional catalyst, yielding a mixture of isomers (dr: 1:0.90) . Its structural uniqueness arises from the aromatic naphthalene group, which enhances rigidity and π-electron interactions compared to aliphatic diols. Key spectroscopic data include $^{13}\text{C NMR}$ signals at δ = 143.7 (aromatic carbons), 74.1–67.9 (diol oxygens), and 36.1–23.6 (alkyl chain carbons) .
Properties
CAS No. |
820247-75-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-naphthalen-2-ylpentane-1,4-diol |
InChI |
InChI=1S/C15H18O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10-11,15-17H,6,9H2,1H3 |
InChI Key |
OPGBCZNMOHZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC2=CC=CC=C2C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The naphthalenyl group in 1-(2-naphthalenyl)-1,4-pentanediol introduces steric bulk and aromaticity, which may enhance thermal stability and UV absorption compared to aliphatic analogs like 1,4-pentanediol .
- Unlike 2,4-pentanediol, which has two hydroxyl groups on adjacent carbons, the 1,4-pentanediol backbone allows for greater conformational flexibility .
Key Observations :
- GVL-derived 1,4-pentanediol synthesis is thermodynamically unfavorable (ΔG° = 70 kJ mol$^{-1}$), necessitating harsher conditions than furfural-based routes .
Key Observations :
- The naphthalenyl group may expand applications in optoelectronics or high-performance polymers, whereas aliphatic diols dominate bulk chemical markets .
- 1,4-Pentanediol’s biobased production aligns with sustainability trends, but its functionalization (e.g., naphthalenyl substitution) remains underexplored .
Physical and Chemical Properties
Key Observations :
- Polyesters derived from methyl-substituted diols (e.g., 1,4-pentanediol) exhibit higher Tg than unsubstituted analogs, suggesting that the naphthalenyl group could further elevate thermal stability .
- The aromatic hydroxyl groups in the target compound may increase acidity compared to aliphatic diols, influencing catalytic or polymerization behavior .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-pentanediol derivatives, and how can the 2-naphthalenyl group be introduced?
- Methodological Answer : 1,4-Pentanediol (1,4-PeD) is typically synthesized via catalytic hydrogenolysis of biomass-derived intermediates like γ-valerolactone (GVL) using multifunctional catalysts (e.g., Ru-based systems) . To introduce the 2-naphthalenyl group, coupling reactions such as Friedel-Crafts alkylation or esterification with naphthalene derivatives may be employed. For example, acid-catalyzed esterification using 2-naphthol could attach the naphthalenyl moiety to the diol backbone. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., H₂SO₄ or Amberlyst-15) to minimize side products.
Q. How can 1,4-pentanediol derivatives be characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS : To identify volatile intermediates and byproducts during synthesis .
- HPLC : For purity assessment using a C18 column with UV detection (λ = 254 nm for aromatic groups) .
- NMR : ¹H and ¹³C NMR to confirm the presence of the naphthalenyl group (e.g., aromatic protons at δ 7.2–8.3 ppm) and diol protons (δ 1.5–3.5 ppm) .
- FT-IR : To verify hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. What are the key physicochemical properties of 1,4-pentanediol derivatives relevant to experimental design?
- Methodological Answer : Critical properties include:
- Hydrophilicity : The diol group enhances water solubility, but the naphthalenyl moiety introduces hydrophobicity. Measure partition coefficients (log P) via shake-flask experiments .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for aromatic diols) .
- Acidity : Use potentiometric titration to assess hydroxyl group pKa values (typically ~14–16 for diols) .
Advanced Research Questions
Q. How do catalytic systems influence the selectivity of 1,4-pentanediol derivatives during biomass conversion?
- Methodological Answer : Ru/C catalysts promote C–O bond cleavage in GVL to yield 1,4-PeD, but selectivity depends on metal dispersion and support acidity . Advanced studies should use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor surface intermediates. For example, Brønsted acid sites favor ring-opening of GVL, while Lewis acid sites may stabilize unwanted byproducts like 2-methyltetrahydrofuran (2-MTHF) .
Q. What computational approaches predict the reactivity of 1-(2-naphthalenyl)-1,4-pentanediol in hydrogen-bonding networks?
- Methodological Answer : Density Functional Theory (DFT) simulations can model hydrogen-bonding interactions. Optimize molecular geometries at the B3LYP/6-31G(d) level to calculate bond lengths and angles between hydroxyl groups and the naphthalenyl ring. Solvent effects (e.g., water) should be incorporated using the COSMO-RS model .
Q. How does the naphthalenyl group alter the toxicological profile of 1,4-pentanediol?
- Methodological Answer : While 1,4-PeD itself has low toxicity, the naphthalenyl group may introduce aromatic hydrocarbon-like risks. Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results to naphthalene derivatives, which show hepatic and respiratory effects in mammals . For in vivo studies, administer doses (e.g., 50–200 mg/kg) to rodent models and monitor biomarkers like serum ALT (liver damage) and IL-6 (inflammation) .
Data Contradictions and Optimization Challenges
Q. Why do yields of 1,4-pentanediol derivatives vary significantly across catalytic systems?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., over-hydrogenation to THFA or dehydration to dienes). To resolve this, perform kinetic studies using a plug-flow reactor with varying H₂ pressures (10–50 bar). Analyze time-dependent product distributions via GC-MS to identify rate-determining steps .
Q. How can conflicting solubility data for 1-(2-naphthalenyl)-1,4-pentanediol be reconciled?
- Methodological Answer : Discrepancies may stem from solvent polarity or impurities. Use a standardized protocol: (1) Purify the compound via recrystallization (ethanol/water); (2) Measure solubility in triplicate using UV-Vis spectroscopy at λ_max of the naphthalenyl group (e.g., 275 nm) .
Tables for Key Data
| Property | 1,4-Pentanediol | 1-(2-Naphthalenyl)-1,4-Pentanediol |
|---|---|---|
| Molecular Weight (g/mol) | 104.15 | 216.27 |
| log P (Octanol/Water) | -0.5 | 2.1 (Predicted) |
| Melting Point (°C) | 35–38 | 90–95 (Estimated) |
| Key NMR Shifts (δ, ppm) | 1.6 (m, CH₂), 3.6 (t, OH) | 7.2–8.3 (aromatic), 3.8 (d, OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
